Enhanced Calculated LogP and Reduced H‑Bond Donor Count Relative to N‑Des‑ethyl Analog
The N‑ethyl group on (R)-benzyl ethyl(pyrrolidin-3-yl)carbamate significantly elevates lipophilicity and eliminates one hydrogen‑bond donor compared to the N‑des‑ethyl analog, (R)-3-N-Cbz-aminopyrrolidine. The target compound exhibits a predicted logP of 2.01 versus 1.23 for the comparator, and carries only one H‑bond donor (pyrrolidine‑NH) versus two for the comparator [1]. These differences directly impact CNS MPO (Multiparameter Optimization) scores and passive membrane permeability metrics.
| Evidence Dimension | Computed logP and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | logP = 2.01, H‑bond donors = 1 |
| Comparator Or Baseline | (R)-3‑N‑Cbz‑aminopyrrolidine (CAS 879275‑77‑1): logP = 1.23, H‑bond donors = 2 |
| Quantified Difference | ΔlogP = +0.78; ΔH‑bond donors = −1 |
| Conditions | Predicted logP using Silicos‑IT model (PubChem); H‑bond donor count based on structure. |
Why This Matters
Higher logP and fewer H‑bond donors are strongly correlated with improved blood‑brain‑barrier penetration and oral bioavailability, making the target compound a more suitable intermediate for CNS‑targeted programs.
- [1] PubChem compound summaries: benzyl ethyl(pyrrolidin-3-yl)carbamate (CID 2158187) and benzyl N-[(3R)-pyrrolidin-3-yl]carbamate (CID 6985960); Silicos‑IT logP predictions. View Source
